molecular formula C9H5BrN2O3 B1391630 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1216977-92-2

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1391630
CAS RN: 1216977-92-2
M. Wt: 269.05 g/mol
InChI Key: XXBVERSIURKBQZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and a carboxylic acid group. These types of compounds are often used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The structure of a molecule like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the molecular structure and the positions of the atoms within the molecule .


Chemical Reactions Analysis

The reactivity of a molecule like this would depend on its structure and the functional groups it contains. For example, the bromophenyl group might undergo electrophilic aromatic substitution , and the carboxylic acid group could participate in various acid-base reactions.

Scientific Research Applications

Synthesis and Chemical Properties

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are extensively studied in the field of organic chemistry, particularly in the synthesis of various heterocyclic compounds. Yang et al. (2007) demonstrated the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through the reaction of related 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds (Yang et al., 2007). Similarly, Viterbo et al. (1980) studied the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (Viterbo et al., 1980).

Biological Activities

The 1,2,4-oxadiazole derivatives, including those related to 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been explored for various biological activities. Kohara et al. (1996) described the synthesis and biological activity of benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-oxadiazole and related rings, demonstrating their potential as angiotensin II receptor antagonists (Kohara et al., 1996). Husain and Ajmal (2009) synthesized novel 1,3,4-oxadiazole derivatives, including those with 4-bromophenyl groups, and evaluated their anti-inflammatory, analgesic, and antibacterial activities (Husain & Ajmal, 2009).

Application in Drug Discovery

The use of 1,2,4-oxadiazole derivatives in drug discovery, particularly as apoptosis inducers, has been investigated. Cai et al. (2006) discussed the development of a cell-based apoptosis induction assay for the discovery of small molecules with apoptosis-inducing activities, including 3-aryl-5-aryl-1,2,4-oxadiazoles (Cai et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is used. For example, some pyrazoles have been found to exhibit antimicrobial activity .

properties

IUPAC Name

5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBVERSIURKBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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